![molecular formula C16H21N5O3S B6452252 6-[1-(morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549001-07-0](/img/structure/B6452252.png)
6-[1-(morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
The compound you mentioned contains several structural components including a pyrrolidine ring, a pyridine ring, a morpholine ring, and a sulfonyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom, known for its aromaticity and basicity. Morpholine is a six-membered ring with one nitrogen and one oxygen atom, often used as a building block in organic synthesis. The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the three-dimensionality of the molecule . The orientation of the substituents on the rings could significantly affect the compound’s biological activity .Scientific Research Applications
- The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists often use it due to its sp³-hybridization, stereochemistry contributions, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized derivatives of this compound to explore its pharmacophore space and develop potential drug candidates .
- Recent studies have investigated pyrrolidine analogs for their antiviral properties. For instance, 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), while another compound, 4-amino-pyrrolo[2,1-f][1,2,4]triazine, inhibits both murine and human norovirus RdRp in different cell lines .
- Researchers have explored the use of pyrrolidine derivatives in catalytic reactions. For example, protodeboronation reactions using pyrrolidine-based boron ate complexes have led to the synthesis of indolizidine compounds with good diastereoselectivity .
Medicinal Chemistry and Drug Discovery
Antiviral Research
Catalysis and Organic Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(1-morpholin-4-ylsulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c17-9-13-1-2-16(18-10-13)19-11-14-3-4-21(15(14)12-19)25(22,23)20-5-7-24-8-6-20/h1-2,10,14-15H,3-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPPEQIBYIWNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(Morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
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